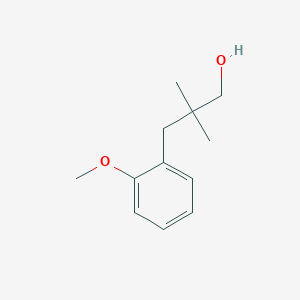

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Beschreibung

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a branched tertiary alcohol featuring a 2-methoxyphenyl substituent attached to the third carbon of a 2,2-dimethylpropan-1-ol backbone. The compound’s structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and methoxy groups, and steric hindrance from the dimethyl branching. Potential applications include serving as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors or receptor modulators) or agrochemicals, though specific uses require further validation.

Eigenschaften

Molekularformel |

C12H18O2 |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

3-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3/h4-7,13H,8-9H2,1-3H3 |

InChI-Schlüssel |

QOQIZMLYMNOKLA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=CC=CC=C1OC)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several routes. One common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed reaction, followed by reduction to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby reducing oxidative stress . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol to related compounds are summarized below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Aromatic vs. Aliphatic Groups: The diethylamino analog (aliphatic) exhibits lower polarity and higher volatility (bp 227°C) compared to aryl-substituted analogs, influencing solubility and biological activity . Positional Isomerism: The 3-methoxyphenyl isomer likely has distinct electronic and steric profiles compared to the 2-methoxy derivative, affecting reactivity in synthesis or binding affinity in drug candidates. Functional Group Diversity: Bromophenoxy and aminophenyl derivatives serve as electrophilic intermediates for cross-coupling reactions, whereas methoxyphenyl groups may enhance metabolic stability in pharmaceuticals .

Synthesis Strategies: Etherification and nucleophilic substitution are common for aryl- or phenoxy-substituted analogs . Amino-substituted derivatives require reductive steps (e.g., nitro to amine conversion) .

Applications: Diethylamino derivatives are utilized in agrochemicals due to their amine functionality . Bromophenoxy and benzo[d]imidazole precursors are critical in oncology drug discovery .

Biologische Aktivität

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol, a phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a methoxy group attached to a phenyl ring, which significantly influences its interaction with biological targets. The presence of the dimethylpropan-1-ol moiety contributes to its solubility and reactivity in biological systems.

Research indicates that 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol may interact with various enzymes and receptors, modulating their activity. It has been suggested that such interactions could influence neurotransmitter systems and other physiological pathways.

Biological Activity Overview

The biological activities of 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be summarized as follows:

Antioxidant Activity

A study demonstrated that 3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-ol effectively scavenges free radicals, indicating its potential as an antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human tumor cell lines such as RKO and MCF-7, showing significant inhibition of cell proliferation with IC50 values ranging from 49.79 µM to 113.70 µM . The mechanism appears to involve the induction of apoptosis in cancer cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition suggests potential therapeutic applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.